2-(3-ethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione 2-(3-ethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Brand Name: Vulcanchem
CAS No.: 2548999-50-2
VCID: VC11847739
InChI: InChI=1S/C21H24N2O4S/c1-2-16-6-5-7-18(14-16)23-21(24)22(15-17-10-12-27-13-11-17)19-8-3-4-9-20(19)28(23,25)26/h3-9,14,17H,2,10-13,15H2,1H3
SMILES: CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCOCC4
Molecular Formula: C21H24N2O4S
Molecular Weight: 400.5 g/mol

2-(3-ethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

CAS No.: 2548999-50-2

Cat. No.: VC11847739

Molecular Formula: C21H24N2O4S

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3-ethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione - 2548999-50-2

Specification

CAS No. 2548999-50-2
Molecular Formula C21H24N2O4S
Molecular Weight 400.5 g/mol
IUPAC Name 2-(3-ethylphenyl)-4-(oxan-4-ylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Standard InChI InChI=1S/C21H24N2O4S/c1-2-16-6-5-7-18(14-16)23-21(24)22(15-17-10-12-27-13-11-17)19-8-3-4-9-20(19)28(23,25)26/h3-9,14,17H,2,10-13,15H2,1H3
Standard InChI Key BDFVHTLDWICDFL-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCOCC4
Canonical SMILES CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCOCC4

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The compound’s systematic IUPAC name, 2-(3-ethylphenyl)-4-(oxan-4-ylmethyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one, reflects its hybrid aromatic-heterocyclic architecture. Its molecular formula, C₂₁H₂₄N₂O₄S, corresponds to a molecular weight of 400.5 g/mol. The structure integrates:

  • A benzothiadiazine core (1λ⁶,2,4-benzothiadiazin-3-one) with two sulfonyl oxygen atoms.

  • A 3-ethylphenyl substituent at position 2, contributing hydrophobic character.

  • An oxan-4-ylmethyl group at position 4, introducing conformational flexibility via the tetrahydropyran ring.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number2548999-50-2
Molecular FormulaC₂₁H₂₄N₂O₄S
Molecular Weight400.5 g/mol
SMILES NotationCCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCOCC4
InChIKeyBDFVHTLDWICDFL-UHFFFAOYSA-N

Synthesis and Physicochemical Properties

Synthetic Pathways

While explicit synthetic protocols for this compound remain undisclosed, benzothiadiazines are typically synthesized via condensation reactions between thiosemicarbazides and carbonyl compounds, followed by oxidative cyclization . For this derivative, key steps likely include:

  • Core Formation: Condensation of a substituted benzaldehyde with a thiadiazine precursor under acidic conditions .

  • Functionalization:

    • Alkylation at position 4 using oxan-4-ylmethyl bromide.

    • Electrophilic substitution to introduce the 3-ethylphenyl group.

Reaction optimization parameters (e.g., solvent polarity, temperature) critically influence yield and purity, necessitating chromatographic purification.

Physicochemical Characteristics

The compound’s logP (estimated via PubChem algorithms: ~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The sulfonyl groups enhance hydrogen-bonding capacity, potentially influencing protein-binding interactions .

Research Gaps and Future Directions

Despite structural promise, in vivo efficacy and toxicity profiles for this compound remain uncharacterized. Priority research areas include:

  • Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to optimize PDE4 affinity .

  • ADMET Profiling: Assessing metabolic stability, cytochrome P450 interactions, and bioavailability.

  • Preclinical Models: Evaluating anti-inflammatory potency in murine asthma models .

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